molecular formula C11H10F3NO B1438917 N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide CAS No. 1155979-78-4

N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide

Cat. No.: B1438917
CAS No.: 1155979-78-4
M. Wt: 229.2 g/mol
InChI Key: GNPRFMAXHDFXQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is C11H10F3NO . The InChI code is 1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 85-87°C .

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

Studies on N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide derivatives revealed their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such inhibitory properties could be significant in developing therapeutics targeting inflammatory pathways and certain cancers, where these transcription factors play a pivotal role. The structural modification of these compounds, particularly at the pyrimidine ring, was found to be essential for maintaining their biological activity (Palanki et al., 2000).

Antibacterial Efficacy

A series of N-arylcinnamamides, including compounds structurally similar to this compound, showed significant antibacterial efficacy. These compounds were particularly potent against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrated good activity against certain mycobacterial strains. This suggests their potential use in treating resistant bacterial infections (Strharsky et al., 2022).

Chemical Synthesis and Molecular Interaction Studies

The enamide group in compounds like this compound has been the subject of extensive research in the field of chemical synthesis. Studies have examined the stereoselective reductions of such compounds, shedding light on their chemoselective properties and potential applications in synthetic chemistry (Brodney et al., 2007). Additionally, investigations into the molecular interactions of similar compounds in solutions have provided insights into their solute-solvent interactions, which are critical for understanding their behavior in various environments (Tekade et al., 2015).

Antimalarial Activity

N-Phenyl-Substituted Cinnamanilides, structurally related to this compound, have shown promising antimalarial activity. This research could lead to the development of new antimalarial drugs, particularly for strains resistant to current treatments (Kos et al., 2022).

Anti-Inflammatory Potential

Investigations into the anti-inflammatory potential of N-arylcinnamanilide derivatives have demonstrated significant attenuation of lipopolysaccharide-induced NF-κB activation, suggesting their potential use in treating inflammatory diseases (Hošek et al., 2019).

Ultrasonic Studies

Ultrasonic studies on solutions of similar compounds have been conducted to understand their acoustic properties and molecular interactions. This research is crucial in fields like materials science and pharmaceutical formulation (Tekade et al., 2015).

Safety and Hazards

The safety information for N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPRFMAXHDFXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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